molecular formula C7H12O3 B1201895 7-Oxoheptanoic acid CAS No. 35923-65-0

7-Oxoheptanoic acid

Cat. No. B1201895
Key on ui cas rn: 35923-65-0
M. Wt: 144.17 g/mol
InChI Key: OOFMTFUTWFAVGC-UHFFFAOYSA-N
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Patent
US06169087A

Procedure details

6-Aminocaproic acid (100 g, 0.76 mol) was suspended in a mixture of ethylformate and N,N-dimethylformamide (1 l, 1:1) and heated at 100° C. for 18 h. The volatiles were evaporated in vacuo and the residue treated with ethyl acetate. The solid matter was filtered off and washed with ethyl acetate and air dried which afforded 115 g (95%) of 6-formyl hexanoic acid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH2:10]([O:12]C=O)C>CN(C)C=O>[CH:10]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])=[O:12]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=O
Name
Quantity
1 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The solid matter was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate and air
CUSTOM
Type
CUSTOM
Details
dried which

Outcomes

Product
Name
Type
product
Smiles
C(=O)CCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 115 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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